Azetidine-2-carboxylic acid hydrochloride is a non-proteinogenic amino acid, serving as a lower homologue of the proteinogenic amino acid L-proline [, ]. This structural similarity allows it to be mistakenly incorporated into proteins in place of L-proline, leading to alterations in protein structure and function [, , , , , , , , , , , ]. This property makes Azetidine-2-carboxylic acid hydrochloride a valuable tool in various scientific research areas, including biochemistry, cell biology, and plant physiology.
The synthesis of azetidine-2-carboxylic acid hydrochloride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yields and selectivity. For instance, the use of N-methylmorpholine as a base in chloroform has been reported to enhance the efficiency of certain reactions involving azetidine derivatives .
Azetidine-2-carboxylic acid hydrochloride consists of a four-membered ring with the following structural features:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, revealing distinct chemical shifts for protons in various environments within the molecule .
Azetidine-2-carboxylic acid hydrochloride participates in various chemical reactions:
The reactivity of azetidine-2-carboxylic acid is influenced by its functional groups, allowing it to participate in both nucleophilic and electrophilic reactions depending on the reaction conditions employed.
The mechanism of action for azetidine-2-carboxylic acid hydrochloride primarily revolves around its role as an amino acid in biological systems:
Experimental studies indicate that modifications to the azetidine ring can significantly alter biological activity, suggesting that further exploration into structure-activity relationships is warranted .
Relevant analyses using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and phase transitions .
Azetidine-2-carboxylic acid hydrochloride finds applications in various fields:
Azetidine-2-carboxylic acid (AZE) biosynthesis in bacteria is fundamentally dependent on specialized AZE synthases that catalyze the cyclization of S-adenosylmethionine (SAM). These enzymes, including AzeJ (from Pseudomonas aeruginosa azetidomonamide pathways) and VioH (from Cystobacter violaceus vioprolide pathways), facilitate an intramolecular 4-exo-tet cyclization reaction. This transformation converts SAM into AZE and methylthioadenosine (MTA) as a byproduct through a nucleophilic attack mechanism [1].
High-resolution X-ray crystallography studies (PDB IDs: 8RYD, 8RYE, 8RYF) reveal that AZE synthases adopt a classic Rossmann fold, characteristic of Class I methyltransferases (MT1). The catalytic mechanism involves precise conformational control:
Quantum mechanical calculations corroborate that this cyclization is energetically favored by desolvation effects within the enzyme’s hydrophobic active site. Despite structural similarity to other SAM-dependent cyclases (e.g., ACC synthases), AZE synthases uniquely constrain SAM’s linear conformation through steric clashes with the ribose C5ʹ-methylene group and lack of a carboxylate-stabilizing counterion, forcing the cyclization trajectory [1].
Table 1: Structural and Functional Parameters of Characterized AZE Synthases
Enzyme | Organism | Natural Product Pathway | PDB ID | Key Catalytic Residues | Reaction Efficiency |
---|---|---|---|---|---|
AzeJ | Pseudomonas aeruginosa | Azetidomonamide | 8RYD (SAH), 8RYE (SAM), 8RYF (MTA:AZE) | Phe134, Tyr175, Asn139, Ser203 | High |
VioH | Cystobacter violaceus | Vioprolide | 8RYG (SAH) | Phe132, Tyr173, Asn137, Ser201 | Low (requires VioG partner) |
Specialized non-ribosomal peptide synthetases (NRPSs) integrate AZE as a proline mimic into structurally complex bioactive metabolites. Bacterial natural products containing AZE include azetidomonamides, vioprolides, clipibicyclenes, and azabicyclenes. These pathways employ AZE synthases in tandem with NRPS machinery, which recognizes AZE as a substrate for peptide assembly [1] [4].
The azabicyclene pathway in Streptomyces cattleya exemplifies this biosynthetic logic:
Combinatorial biosynthesis experiments demonstrate the plasticity of this system. Heterologous expression of azeJ in the Streptomyces pyrrolizixenamide pathway replaced proline with AZE, yielding novel "azabicyclene analogs" with altered ring structures. This highlights AZE’s potential as a proline isostere in engineered natural products [1].
AZE synthases belong to the MT1 enzyme superfamily, which primarily catalyzes methyl transfers. Phylogenetic analyses reveal that AZE synthases diverged from ancestral methyltransferases via neofunctionalization driven by adaptive pressures in natural product biosynthesis. Key evolutionary innovations include:
Genome mining identifies AZE synthase homologs across diverse bacterial phyla (Actinobacteria, Proteobacteria, Bacteroidetes), indicating widespread potential for AZE-containing metabolite production. These enzymes cluster phylogenetically with 1,6-didemethyltoxoflavin N1-methyltransferase (DDMT-N1-MT) but exhibit distinct catalytic outcomes due to their reconfigured substrate-binding pockets [1].
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